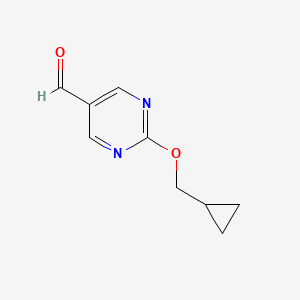

2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

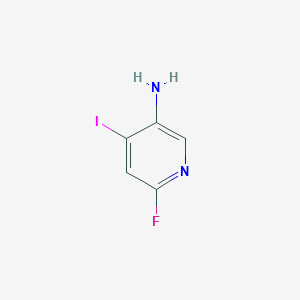

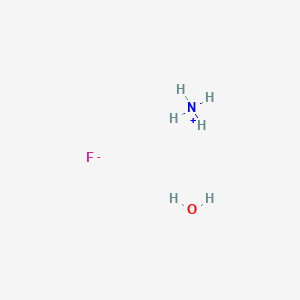

2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 . It is used in research and development .

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as this compound, involves various methods. One of the methods for the synthesis of fused pyrimidines, in particular, of pyrimidines containing reactive vicinally located functional groups, is hetero-annulation reactions . These reactions involve o-aminopyrimidine aldehydes and o-aminopyrimidine ketones, which are convenient synthons for obtaining fused pyrimidines .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . Attached to this ring is a cyclopropylmethoxy group and a carbaldehyde group .Chemical Reactions Analysis

Pyrimidines, including this compound, are π-deficient heterocycles. Both nitrogen atoms of the pyrimidine ring have a strong electron-withdrawing effect. As a result, the pyrimidine positions 2, 4, and 6 adjacent to the nitrogen experience a deficit of π-electrons .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 178.19 and a molecular formula of C9H10N2O2 .Aplicaciones Científicas De Investigación

Hybrid Catalysts in Synthesis

2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde, as a pyrimidine derivative, has been indirectly associated with the broader category of pyrimidines that have pivotal roles in the synthesis of various organic compounds. A specific focus is on the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds using hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts. These scaffolds are essential for medicinal and pharmaceutical industries due to their synthetic applications and bioavailability. The review highlights the critical importance of hybrid catalysts in developing these compounds, indicating a potential area where this compound might find application in synthesizing complex molecules with medicinal significance (Parmar, Vala, & Patel, 2023).

Role in Nucleic Acid Base Tautomerism

While not directly linked to this compound, the study of tautomeric equilibria in pyrimidine bases highlights the intricate balance and transformation within nucleic acid bases, pivotal for understanding DNA and RNA's structural integrity and function. This knowledge is fundamental in comprehending how substitutions like those in this compound might affect nucleic acid behavior and stability, potentially offering insights into novel drug design and synthetic biology applications (Person et al., 1989).

Anticancer Applications

Pyrimidine-based compounds, including those similar to this compound, have shown a vast range of pharmacological activities, notably in anticancer research. These compounds act through various mechanisms, indicating their potential to interact with different enzymes, targets, and receptors. The review of patents reveals a continued interest and research focus on developing pyrimidine-based anticancer agents, suggesting a promising avenue for the application of this compound in discovering new therapeutic agents (Kaur et al., 2014).

Anti-inflammatory and SAR of Pyrimidines

The investigation into pyrimidines' anti-inflammatory effects and structure-activity relationships (SARs) outlines the broad therapeutic potential of these compounds. By inhibiting key inflammatory mediators, pyrimidines demonstrate potent anti-inflammatory effects. Given the structural similarity, this compound could be explored for its anti-inflammatory properties, contributing to the development of new anti-inflammatory agents with minimized toxicity (Rashid et al., 2021).

Propiedades

IUPAC Name |

2-(cyclopropylmethoxy)pyrimidine-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-5-8-3-10-9(11-4-8)13-6-7-1-2-7/h3-5,7H,1-2,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOSOHXWZMSCSEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=C(C=N2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![t-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B6325030.png)

amino}propanoic acid](/img/structure/B6325062.png)

![N-Hydroxy-3-[2-(N-hydroxycarbamimidoyl)-ethoxy]-propionamidine](/img/structure/B6325070.png)